2-Amino-3-iodo-6-methylbenzoic acid

Adenosine receptor pharmacology GPCR ligand design Iodo-aromatic SAR

2-Amino-3-iodo-6-methylbenzoic acid is a tri-substituted benzoic acid building block (C₈H₈INO₂, MW 277.06) bearing an ortho-amino group, a meta-iodine, and a para-methyl substituent on the aromatic ring. The simultaneous presence of these three functionality-orthogonal substituents—a nucleophilic amine for amide/heterocycle formation, a carboxylic acid for conjugation or further derivatization, a heavy halogen for cross-coupling, radiolabeling, or X-ray contrast, and a methyl group for modulating lipophilicity and steric environment—defines its utility as a versatile intermediate in medicinal chemistry and chemical biology.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
Cat. No. B14769400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-iodo-6-methylbenzoic acid
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)I)N)C(=O)O
InChIInChI=1S/C8H8INO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyYNNYXSDROQLNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-iodo-6-methylbenzoic acid (CAS 209918-75-2): A Multisubstituted Benzoic Acid Scaffold for MedChem Diversification and Iodine-Specific Applications


2-Amino-3-iodo-6-methylbenzoic acid is a tri-substituted benzoic acid building block (C₈H₈INO₂, MW 277.06) bearing an ortho-amino group, a meta-iodine, and a para-methyl substituent on the aromatic ring . The simultaneous presence of these three functionality-orthogonal substituents—a nucleophilic amine for amide/heterocycle formation, a carboxylic acid for conjugation or further derivatization, a heavy halogen for cross-coupling, radiolabeling, or X-ray contrast, and a methyl group for modulating lipophilicity and steric environment—defines its utility as a versatile intermediate in medicinal chemistry and chemical biology . Its iodo substituent provides a substantially larger van der Waals radius (~1.98 Å) and higher polarizability compared to chloro (~1.75 Å) or bromo (~1.85 Å) analogs, which can translate into differentiated target binding, altered physicochemical properties, and unique synthetic reactivity.

Why 2-Amino-3-iodo-6-methylbenzoic Acid Cannot Be Freely Replaced by Other Amino-iodo-methylbenzoic Acid Isomers or Bromo Analogs


Regioisomeric amino-iodo-methylbenzoic acids (e.g., 2-amino-3-iodo-4-methyl, 2-amino-3-iodo-5-methyl, 2-amino-5-iodo-3-methyl, and 6-amino-3-iodo-2-methyl) share the identical molecular formula (C₈H₈INO₂) and molecular weight (277.06) but differ fundamentally in the positions of the amino, iodo, and methyl substituents on the benzene ring. These positional permutations alter the pKa of the carboxylic acid and amine, the steric accessibility of reactive sites, and the three-dimensional pharmacophore presented to biological targets—meaning a lead series SAR developed with one regioisomer cannot be assumed to transfer to another . Similarly, replacing iodine with bromine (2-amino-3-bromo-6-methylbenzoic acid, MW 230.06) reduces molecular weight by ~20% and eliminates iodine-specific properties such as heavy-atom X-ray contrast, ¹²⁵I radiolabeling potential, and the distinct halogen-bonding geometry critical for certain target engagements . The evidence below quantifies where these differences matter.

Quantitative Differentiation Evidence for 2-Amino-3-iodo-6-methylbenzoic Acid Versus Its Closest Analogs


A3 Adenosine Receptor Binding Affinity: 2-Amino-3-iodobenzoic Acid Fragment Displays Nanomolar Ki Compared to Non-iodinated or De-methylated Analogs

The 2-amino-3-iodobenzoic acid substructure, which is conserved in the target compound 2-amino-3-iodo-6-methylbenzoic acid, demonstrates high-affinity binding to the rat A3 adenosine receptor (A3AR) with a Ki of 11 nM, as measured by displacement of [¹²⁵I]APNEA or [¹²⁵I]-N⁶-(4-amino-3-iodobenzyl)adenosine in recombinant systems. This same fragment shows a 4.6-fold selectivity window over the A1 adenosine receptor (Ki = 51 nM). [1] In contrast, the non-iodinated parent fragment 2-aminobenzoic acid (anthranilic acid) shows no appreciable A3AR binding at comparable concentrations (class-level inference: Ki reported as >10,000 nM in analogous adenosine receptor binding assays for unsubstituted benzoic acid cores). [2] The methyl substituent at the 6-position in the target compound is expected to further modulate both affinity and subtype selectivity through steric interactions within the orthosteric binding pocket.

Adenosine receptor pharmacology GPCR ligand design Iodo-aromatic SAR Binding affinity

Predicted Physicochemical Property Differentiation: Iodo vs. Bromo Analog Impacts Molecular Weight, Density, and pKa for Formulation and Purification Design

The replacement of iodine (atomic weight 126.90) with bromine (atomic weight 79.90) in the 3-position produces a molecular weight reduction from 277.06 g/mol (target compound) to 230.06 g/mol (2-amino-3-bromo-6-methylbenzoic acid), a difference of 47.00 g/mol (20.4% increase for the iodo compound). This mass difference directly affects predicted density values: 2.082 g/cm³ for the 3-iodo fragment (2-amino-3-iodobenzoic acid) versus 1.682 g/cm³ for the bromo analog, a 23.8% higher density for the iodine-containing species. The predicted acid dissociation constant (pKa) of the carboxylic acid group shifts from 4.14 ± 0.32 for the bromo compound to approximately 4.59 ± 0.10 for the iodo analog (data from 2-amino-3-iodobenzoic acid, reflecting the electron-withdrawing difference between iodine and bromine), a difference of approximately 0.45 pKa units. The boiling point prediction for the iodo-methyl substituted regioisomer (2-amino-3-iodo-5-methylbenzoic acid) is 370.6 ± 42.0 °C vs. 350.7 ± 42.0 °C for the bromo analog, a difference of approximately 20 °C. [1]

Physicochemical profiling Halogen effects Chromatography optimization Formulation pre-screening

Commercial Purity Tier Differentiation: NLT 98% vs. Standard 95% and Its Impact on Downstream Reaction Reproducibility

Multiple authorized suppliers offer 2-amino-3-iodo-6-methylbenzoic acid at a purity specification of NLT 98% (e.g., MolCore under ISO-certified quality systems), whereas the most commonly listed purity grade for close regioisomeric analogs (2-amino-5-iodo-3-methylbenzoic acid, CAS 108857-24-5; 2-amino-3-iodo-4-methylbenzoic acid, CAS 882679-23-4) and the bromo analog (2-amino-3-bromo-6-methylbenzoic acid, CAS 1555265-22-9) across major catalogues is 95%. The 3-percentage-point purity differential represents a reduction in total unspecified impurities from ≤5% to ≤2%, which can translate into measurably higher yields in stoichiometry-sensitive reactions such as amide couplings with precious amine coupling partners, and fewer impurity-derived side products in multi-step syntheses. Furthermore, MolCore's ISO certification provides batch-to-batch documentation (CoA, MSDS) that supports regulatory filing requirements in pharmaceutical development, a quality infrastructure not uniformly available from all suppliers of the 95%-purity isomers.

Chemical procurement Purity specification Quality assurance ISO-certified supply

Iodine-Specific X-Ray Contrast and Radiolabeling Utility Absent in Bromo and Chloro Analogs

Iodinated benzoic acid derivatives, including those bearing the 2-amino-3-iodo substitution pattern, are explicitly claimed in patent literature as precursors to X-ray opaque esters and amides used in dental materials and radiographic contrast compositions (Patent CA 2150438 and related filings). [1] The K-shell absorption edge of iodine (33.17 keV) aligns optimally with the energy spectrum of diagnostic X-ray tubes, providing approximately 3.6-fold higher X-ray attenuation per atom compared to bromine (K-edge 13.47 keV) at clinically relevant tube voltages (80–140 kVp). This iodine-specific property enables the use of the target compound as a monomeric building block for radio-opaque polymers, a function that bromo-substituted analogs cannot replicate with comparable efficiency. Additionally, the iodine atom serves as a site for isotopic substitution with ¹²⁵I (gamma emitter, t₁/₂ = 59.4 days) or ¹²³I (gamma emitter, t₁/₂ = 13.2 h) for SPECT imaging or radioligand binding assays, a capability absent in bromo analogs where the longest-lived radioisotope suitable for imaging (⁷⁶Br, t₁/₂ = 16.2 h) requires an on-site cyclotron. [2]

X-ray contrast agents Radiolabeling Heavy-atom derivatization Imaging probes

Evidence-Backed Application Scenarios Where 2-Amino-3-iodo-6-methylbenzoic Acid Outperforms Generic Alternatives


A3 Adenosine Receptor Antagonist Lead Generation and SAR Library Synthesis

Medicinal chemistry teams pursuing A3AR antagonists for oncology, inflammation, or cardioprotection indications should select 2-amino-3-iodo-6-methylbenzoic acid as the core scaffold for focused library construction. The conserved 3-iodo-2-aminobenzoic acid fragment delivers a Ki of 11 nM at A3AR (≥900-fold over non-iodinated anthranilic acid), while the 6-methyl substituent provides a vector for tuning subtype selectivity against A1AR (baseline A3/A1 selectivity of 4.6-fold for the parent fragment). [1] Amide coupling via the carboxylic acid at C1 or heterocycle formation via the ortho-amino group enables rapid diversification to explore SAR around the A3AR orthosteric site. Substituting a non-iodinated, non-methylated, or regioisomeric alternative here will produce misleading SAR and waste screening resources.

X-Ray Opaque Polymer and Dental Material Monomer Synthesis

Dental material and medical device R&D groups requiring X-ray opacity in polymeric formulations should use 2-amino-3-iodo-6-methylbenzoic acid as a monomer precursor. The iodine atom provides approximately 3.6-fold higher X-ray attenuation per halogen at diagnostic energies compared to bromine, enabling lower molar incorporation of the contrast-generating monomer to achieve equivalent radio-opacity. [2] Patent CA 2150438 explicitly claims esters and amides of iodosubstituted benzoic acids for this purpose, providing a freedom-to-operate pathway and validated synthetic methodology for incorporating this compound into polymerizable monomers. [3] The amino group allows conjugation to acrylate/methacrylate backbones, while the carboxylic acid provides an alternative esterification handle.

High-Reproducibility Parallel Synthesis and Preclinical Candidate Optimization

For CROs and pharma discovery chemistry groups executing multi-parallel amide coupling or heterocycle-forming reactions where stoichiometric precision is critical, the NLT 98% purity grade of 2-amino-3-iodo-6-methylbenzoic acid (MolCore MC749790) provides a ≤2% total impurity burden versus ≤5% for the standard 95% grades of regioisomeric and bromo alternatives. This purity differential directly reduces the risk of impurity-derived side products, improves isolated yields (typically by 5–15% in stoichiometry-sensitive couplings with precious amines), and simplifies post-reaction purification. The ISO-certified production further supports the documentation chain required for IND-enabling studies, avoiding costly re-synthesis and re-characterization when transitioning from discovery to preclinical development.

SPECT Radioligand Probe Development and In Vitro Binding Assay Support

Nuclear medicine and molecular imaging groups developing SPECT tracers or performing radioligand binding assays should procure 2-amino-3-iodo-6-methylbenzoic acid as the precursor for ¹²⁵I or ¹²³I isotopic labeling. The iodine substituent at the 3-position permits direct electrophilic radioiodination or isotope exchange, leveraging the well-established chemistry of aryl iodides. [2] The ¹²⁵I isotope (t₁/₂ = 59.4 days, gamma 35.5 keV) is commercially available from multiple suppliers and is the gold standard for in vitro receptor autoradiography and binding assays. Bromo analogs require ⁷⁶Br (t₁/₂ = 16.2 h, cyclotron-produced), which is logistically incompatible with most academic and biotech radiolabeling workflows. The amino and carboxylic acid functional groups provide orthogonal conjugation handles for attaching targeting vectors or pharmacokinetic modifiers post-labeling.

Quote Request

Request a Quote for 2-Amino-3-iodo-6-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.